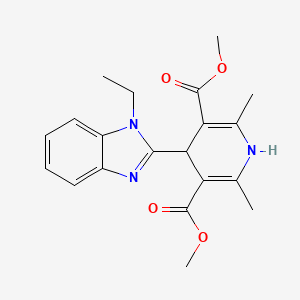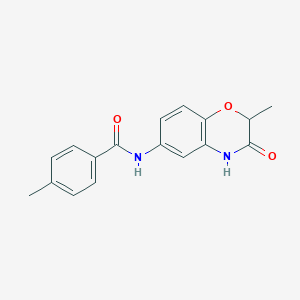![molecular formula C25H24N2O4 B11322797 4,7-bis(4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11322797.png)
4,7-bis(4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-bis(4-méthoxyphényl)-3-méthyl-4,7,8,9-tétrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one est un composé organique complexe appartenant à la classe des oxazoloquinolines. Ce composé est caractérisé par la présence de groupes méthoxyphényle et d'un noyau tétrahydrooxazoloquinoline.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4,7-bis(4-méthoxyphényl)-3-méthyl-4,7,8,9-tétrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé par la réaction de Pfitzinger, qui implique la condensation d'un dérivé d'isatine avec un aldéhyde aromatique.
Introduction de groupes méthoxyphényle : Les groupes méthoxyphényle peuvent être introduits par alkylation de Friedel-Crafts en utilisant du méthoxybenzène et un agent alkylant approprié.
Cyclisation pour former le noyau oxazoloquinoléine : L'étape finale implique la cyclisation pour former le noyau oxazoloquinoléine, qui peut être obtenue par des réactions de cyclisation intramoléculaire en milieu acide ou basique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de techniques de criblage à haut débit pour identifier les conditions de réaction optimales, ainsi que l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et la capacité de réaction.
Analyse Des Réactions Chimiques
Types de réactions
4,7-bis(4-méthoxyphényl)-3-méthyl-4,7,8,9-tétrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation de dérivés quinoléine avec des groupes fonctionnels oxydés.
Réduction : Formation de dérivés quinoléine réduits.
Substitution : Formation de dérivés oxazoloquinoléine substitués.
4. Applications de la recherche scientifique
4,7-bis(4-méthoxyphényl)-3-méthyl-4,7,8,9-tétrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde pour l'étude des processus biologiques en raison de sa structure unique.
Médecine : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industrie : Utilisé dans le développement de matériaux avancés avec des propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de 4,7-bis(4-méthoxyphényl)-3-méthyl-4,7,8,9-tétrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : Inhibition ou activation d'enzymes spécifiques impliquées dans les voies métaboliques.
Interagissant avec les récepteurs : Modulation de l'activité des récepteurs à la surface de la cellule ou à l'intérieur de la cellule.
Modification de l'expression des gènes : Influence de l'expression des gènes impliqués dans divers processus biologiques.
Applications De Recherche Scientifique
4,7-BIS(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4,7-BIS(4-METHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
4,7-bis(4-méthoxyphényl)-3-méthylquinoléine : Manque le cycle oxazolo, ce qui le rend moins complexe.
4,7-bis(4-méthoxyphényl)-3-méthyl-4,7,8,9-tétrahydroquinoléine : Structure similaire mais sans le cycle oxazolo.
4,7-bis(4-méthoxyphényl)-3-méthyl-4,7,8,9-tétrahydro[1,2]oxazolo[5,4-b]quinoléine : Structure similaire mais sans le groupe cétone.
Unicité
4,7-bis(4-méthoxyphényl)-3-méthyl-4,7,8,9-tétrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one est unique en raison de la présence à la fois de groupes méthoxyphényle et du noyau oxazoloquinoléine, qui confèrent des propriétés chimiques et biologiques spécifiques qui ne sont pas retrouvées dans des composés similaires.
Propriétés
Formule moléculaire |
C25H24N2O4 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4,7-bis(4-methoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C25H24N2O4/c1-14-22-23(16-6-10-19(30-3)11-7-16)24-20(26-25(22)31-27-14)12-17(13-21(24)28)15-4-8-18(29-2)9-5-15/h4-11,17,23,26H,12-13H2,1-3H3 |
Clé InChI |
WJSUDJIULZJKFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11322721.png)
![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide](/img/structure/B11322729.png)
![(2-Methylphenyl){4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11322731.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11322741.png)
![5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11322744.png)
![N-{2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}-3-(morpholin-4-yl)propan-1-amine](/img/structure/B11322752.png)

![(3-chlorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11322769.png)

![1-(4-chlorophenyl)-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322784.png)
![5-chloro-3,6-dimethyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11322785.png)
![5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11322786.png)
![N-(4-{2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11322790.png)
